N-Desmethyl Regorafenib-d3
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Overview
Description
N-Desmethyl Regorafenib-d3 is a deuterium-labeled derivative of N-Desmethyl Regorafenib, which is a metabolite of Regorafenib. Regorafenib is a small molecule inhibitor of multiple kinases and is used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of the compound .
Preparation Methods
The preparation of N-Desmethyl Regorafenib-d3 involves the incorporation of deuterium into the N-Desmethyl Regorafenib molecule. This is typically achieved through synthetic routes that involve the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods for such compounds often involve high-throughput synthesis and purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
N-Desmethyl Regorafenib-d3, like its parent compound Regorafenib, can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Various substitution reactions can occur, particularly involving the aromatic rings and functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include N-oxide and other substituted derivatives .
Scientific Research Applications
N-Desmethyl Regorafenib-d3 is primarily used in scientific research to study the pharmacokinetics and metabolism of Regorafenib. Its applications include:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Regorafenib.
Biology: Helps in understanding the metabolic pathways and biological effects of Regorafenib in various cell lines and organisms.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Regorafenib in clinical settings.
Industry: Employed in the development of new therapeutic agents and in quality control processes during drug manufacturing
Mechanism of Action
The mechanism of action of N-Desmethyl Regorafenib-d3 is similar to that of Regorafenib. It inhibits multiple membrane-bound and intracellular kinases involved in normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . The molecular targets include vascular endothelial growth factor receptors (VEGFR1-3), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR), among others .
Comparison with Similar Compounds
N-Desmethyl Regorafenib-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
N-Desmethyl Regorafenib: The non-deuterated form, used in similar studies but without the benefits of deuterium labeling.
Regorafenib N-oxide: Another metabolite of Regorafenib, used to study different aspects of the drug’s metabolism.
Sorafenib: A related kinase inhibitor used in similar therapeutic contexts but with different metabolic profiles
These compounds share similar therapeutic targets but differ in their metabolic pathways and pharmacokinetic properties, making this compound a valuable tool in comparative studies .
Properties
Molecular Formula |
C20H13ClF4N4O3 |
---|---|
Molecular Weight |
471.8 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-3,5,6-trideuteriopyridine-2-carboxamide |
InChI |
InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31)/i5D,6D,9D |
InChI Key |
UJAPQTJRMGFPQS-DINNLGBQSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[2H])C(=O)N)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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